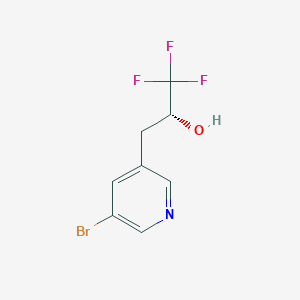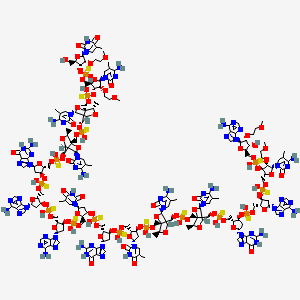
7-(Aminomethyl)isoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Aminomethyl)isoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. Isoindolinones are known for their diverse biological activities and therapeutic potential. This compound is characterized by the presence of an aminomethyl group attached to the seventh position of the isoindolinone ring, making it a unique and valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Aminomethyl)isoindolin-1-one can be achieved through several methods. One common approach involves the cyanation of a precursor compound followed by complete hydrogenation of the resulting dicyanide. This method emphasizes high atom-efficiency and simple operation . Another method involves the use of ultrasonic irradiation to prepare isoindolinone derivatives from 3-alkylidenephtalides, which is known for its high efficiency and yields .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of sustainable and green chemistry approaches, such as ultrasonic-assisted synthesis, is becoming increasingly popular due to its environmental benefits and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 7-(Aminomethyl)isoindolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific functions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method for reducing the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindolinone derivatives with additional functional groups, while reduction can produce more saturated compounds.
Scientific Research Applications
7-(Aminomethyl)isoindolin-1-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, as a potential CDK7 inhibitor, it binds to the active site of the enzyme, disrupting its function and thereby inhibiting cell cycle progression in cancer cells . The compound’s ability to form hydrogen bonds and interact with key amino acid residues in the enzyme’s active site is crucial for its inhibitory activity .
Comparison with Similar Compounds
- 6-(Aminomethyl)isoindolin-1-one
- 5-(Aminomethyl)isoindolin-1-one
- 3-Hydroxyisoindolin-1-one
Comparison: 7-(Aminomethyl)isoindolin-1-one is unique due to the specific position of the aminomethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. For example, 6-(Aminomethyl)isoindolin-1-one and 5-(Aminomethyl)isoindolin-1-one have similar structures but may exhibit different properties and applications due to the positional differences . Additionally, 3-Hydroxyisoindolin-1-one is known for its presence in natural products and pharmaceuticals, highlighting the diverse applications of isoindolinone derivatives .
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
7-(aminomethyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H10N2O/c10-4-6-2-1-3-7-5-11-9(12)8(6)7/h1-3H,4-5,10H2,(H,11,12) |
InChI Key |
LIQMETHGSGOSKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)CN)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid](/img/structure/B13910679.png)


![tert-butyl N-[(3R,4R)-4-ethoxypyrrolidin-3-yl]carbamate](/img/structure/B13910696.png)
![4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B13910700.png)
H)methanol](/img/structure/B13910701.png)
![tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13910706.png)
![(E)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B13910712.png)



![1-[3-[Tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13910768.png)


